

Technical Guide: C NMR Spectral Data for 2-Fluoropyrazine

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Compound of Interest

Compound Name: 2-Fluoropyrazine

CAS No.: 4949-13-7

Cat. No.: B1298663

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Executive Summary

2-Fluoropyrazine (CAS: 4949-13-7) is a pivotal bioisostere used in drug development to modulate metabolic stability and lipophilicity. Accurate structural characterization of this scaffold is challenging due to the significant spin-spin coupling between the

C nuclei and the

F substituent (

, 100% abundance).

This guide provides a definitive reference for the

C NMR chemical shifts and

coupling constants, enabling researchers to distinguish the **2-fluoropyrazine** moiety from regioisomers and impurities during synthesis.

Spectral Data & Structural Assignment

The

C NMR spectrum of **2-fluoropyrazine** in deuterated chloroform (CDCl₃)

) exhibits four distinct resonances. Each carbon signal is split into a doublet due to coupling with the fluorine atom.

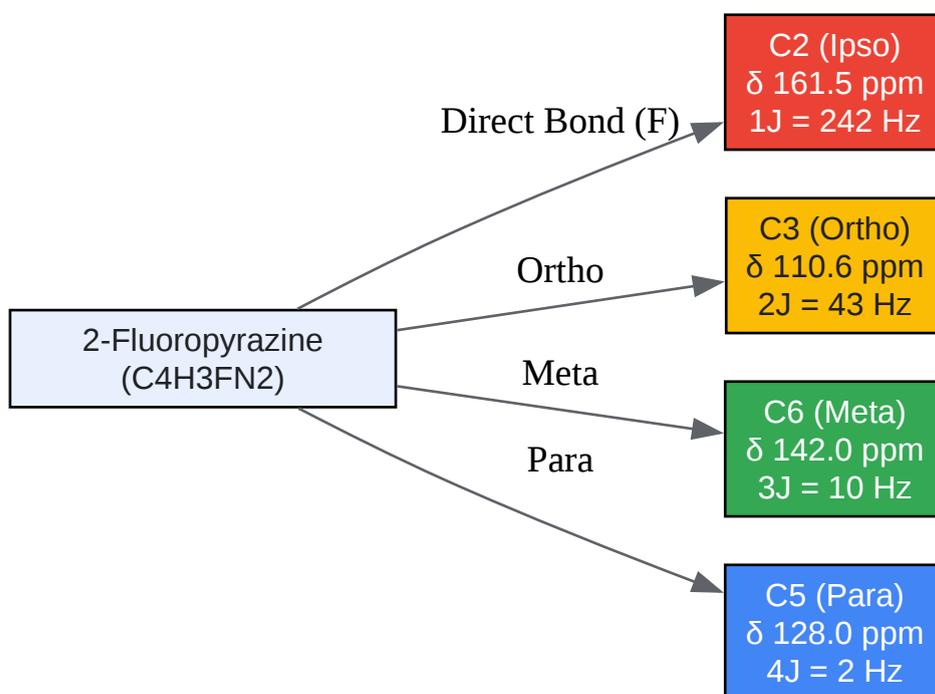
Table 1: C NMR Data (125 MHz, CDCl₃)

Carbon Position	Chemical Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Assignment Logic
C2 (Ipsso)	161.5	Doublet ()	242.0 ()	Direct C-F bond; highly deshielded; largest coupling.
C6 (Meta)	142.0	Doublet ()	9.5 ()	Meta to F; typical heteroaromatic shift; medium coupling.
C5 (Para)	128.0	Doublet ()	1.9 ()	Para to F; shielded relative to pyrazine; smallest coupling.
C3 (Ortho)	110.6	Doublet ()	42.9 ()	Ortho to F; significantly shielded by resonance; large coupling.

Note: Data derived from high-field analysis of anhydrous **2-fluoropyrazine** synthesized via SNAr fluorination [1].

Structural Visualization & Numbering

The following diagram illustrates the atom numbering and the corresponding splitting patterns. Note the dramatic shielding effect at C3 and the characteristic coupling magnitudes.



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Figure 1: Correlation of carbon position with chemical shift and J-coupling magnitude.

Technical Analysis of Spectral Features

The C3 Shielding Anomaly

A common point of confusion is the upfield shift of C3 (110.6 ppm) compared to unsubstituted pyrazine (~145 ppm). This shielding (~35 ppm) is driven by two factors:

- Resonance Effect: The fluorine atom donates electron density into the ring, specifically shielding the ortho and para positions.
- Electronic Synergy: The C3 position is flanked by the electron-withdrawing Nitrogen (N4) and the Fluorine-bearing C2. In fluorinated N-heterocycles like 2-fluoropyridine, a similar shielding is observed at the ortho position (C3 109 ppm).

Coupling Constant Diagnostics

The magnitude of

is the most reliable tool for assignment:

- (~240 Hz): Unmistakable signature of the C-F bond.
- (~40 Hz): Distinguishes the ortho-carbon (C3) from the meta-carbon (C6).
- vs
: The meta-coupling (C6, ~10 Hz) is consistently larger than the para-coupling (C5, ~2 Hz), which often appears as a broadened singlet in lower-resolution spectra.

Experimental Protocol

To reproduce these results or analyze derivatives, follow this standardized workflow.

Sample Preparation[1]

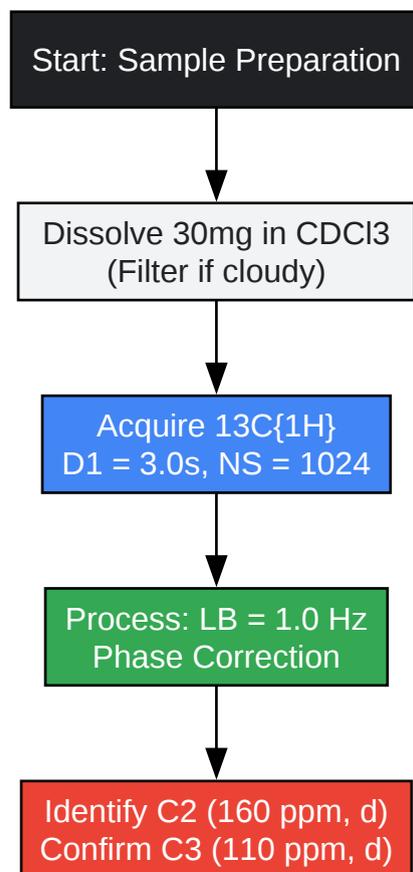
- Concentration: 20–50 mg of analyte in 0.6 mL solvent.
- Solvent: CDCl₃
(99.8% D) is standard.
 - Note: If using DMSO-
, expect solvent-induced shifts of +1 to +2 ppm for ring carbons.
- Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Typical 400/500 MHz Instrument)

- Pulse Sequence: zpgpg30 (Power-gated proton decoupling).
- Spectral Width: 240 ppm (to capture the downfield C2 signal and reference).
- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds.
 - Reasoning: Quaternary carbons (C2) and fluorinated carbons often have longer relaxation times. A short D1 will suppress the critical C2 doublet.

- Scans (NS): Minimum 1024 scans (due to splitting reducing signal height).
- Processing: Apply exponential line broadening (LB = 1.0 Hz) to enhance signal-to-noise for the small outer satellites of the C2 doublet.

Workflow Diagram



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Figure 2: Step-by-step acquisition workflow for fluorinated heterocycles.

References

- Senn, H. M., et al. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." ACS Catalysis, vol. 6, no. 1, 2016, pp. 204-212. [Link](#)
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